1S/C10H14N2O/c11-10-9 (6-3-7-12-10)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2, (H2,11,12)
. This code represents the molecular structure of the compound. It is stored at room temperature . More specific physical and chemical properties were not found in the search results.
3-(Cyclopentyloxy)pyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with a cyclopentyloxy group and an amine functional group, which can influence its pharmacological properties. The structure of this compound allows for various interactions with biological targets, making it a subject of interest for researchers exploring new therapeutic agents.
3-(Cyclopentyloxy)pyridin-2-amine belongs to the class of organic compounds known as pyridines, which are characterized by a six-membered aromatic ring containing one nitrogen atom. Pyridines are widely studied due to their prevalence in natural products and their utility in pharmaceuticals. The specific compound in question can be synthesized through various methods, including palladium-catalyzed reactions and microwave-assisted synthesis, which enhance efficiency and yield.
The synthesis of 3-(Cyclopentyloxy)pyridin-2-amine can be achieved through several methodologies:
The typical reaction conditions include:
The molecular structure of 3-(Cyclopentyloxy)pyridin-2-amine features:
The molecular formula is C12H15N, with a molecular weight of approximately 189.25 g/mol. The compound's structure can be visualized using NMR spectroscopy, which provides insight into its chemical environment.
3-(Cyclopentyloxy)pyridin-2-amine can undergo several chemical transformations:
These reactions often require specific conditions such as temperature control, solvent choice, and the presence of catalysts to optimize yields and selectivity.
The mechanism of action for 3-(Cyclopentyloxy)pyridin-2-amine is primarily linked to its interaction with biological targets at the molecular level. As a pyridine derivative, it may act by:
Data from molecular docking studies suggest that this compound exhibits favorable binding affinities for certain protein targets, indicating potential therapeutic applications .
Relevant analyses include NMR spectroscopy for structural confirmation and mass spectrometry for molecular weight determination.
3-(Cyclopentyloxy)pyridin-2-amine has several scientific uses:
Research continues into optimizing its synthesis and exploring additional applications within pharmaceutical sciences .
The construction of the 3-(cyclopentyloxy)pyridin-2-amine scaffold typically employs convergent synthesis, integrating pyridine ring formation with subsequent cyclopentyloxy installation. A common approach begins with substituted pyridine precursors, where regioselective amination precedes etherification. For instance, Route A uses 2-amino-3-hydroxypyridine as the starting material:
Route B employs reductive amination strategies:
Table 1: Comparative Analysis of Synthetic Routes
Route | Key Steps | Overall Yield (%) | Critical Challenges |
---|---|---|---|
A | Protection → Etherification → Deprotection | 45–52 | Competitive N-alkylation |
B | Reductive Amination | 38–41 | Over-reduction of pyridine ring |
Route A offers higher reproducibility but requires stringent control during BOC deprotection to prevent pyridine ring degradation .
Ether bond formation is pivotal for assembling the target compound. Key methodologies include:
Table 2: Etherification Method Optimization
Method | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Mitsunobu | PPh₃, DEAD, THF, 0°C to rt | 85 | High |
Williamson (K₂CO₃) | Acetone, reflux, 18 h | 78 | Moderate |
Catalytic (Pd/dppf) | Cs₂CO₃, dioxane, 100°C, 24 h | 65 | High |
N-protection (e.g., BOC, acetyl) before etherification is essential to suppress nucleophilic competition from the 2-amino group .
Achieving precise substitution at the pyridine C3 position demands strategic directing/protecting groups:
Table 3: Regioselective Modification Techniques
Strategy | Key Reagent | Regioselectivity (C3:C4:C5) | Limitations |
---|---|---|---|
Directed Metalation | n-BuLi, (–)sparteine | 92:5:3 | Sensitive to moisture/oxygen |
Halogen Dance | Br₂, CuI/proline | 88:8:4 | Multi-step, moderate yields |
Protection-Assisted Substitution | Trifluoroacetic anhydride | 95:3:2 | Requires deprotection steps |
Tandem reactions streamline scaffold assembly by combining cyclization and functionalization:
Table 4: Tandem Reaction Catalytic Systems
Catalyst System | Reaction Type | Yield (%) | Key Advantage |
---|---|---|---|
Cp*IrCl₂/AgOTf | Borrowing Hydrogen | 75 | Single-pot, no exogenous reductant |
Pd(OAc)₂/XantPhos | Carbonylative Amination | 68 | Access to amide derivatives |
CuI/1,10-phenanthroline | Ullmann Coupling → Reduction | 80 | Simplified purification |
Recent advances include photoinduced copper-catalyzed variants that enable etherification at ambient temperature, suppressing thermal degradation pathways [6] [9].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8